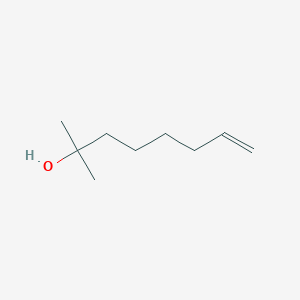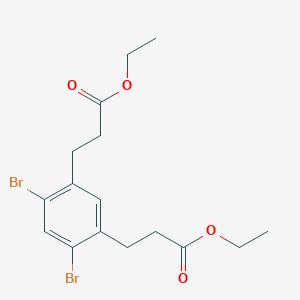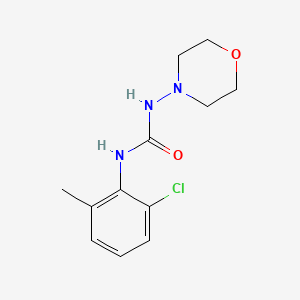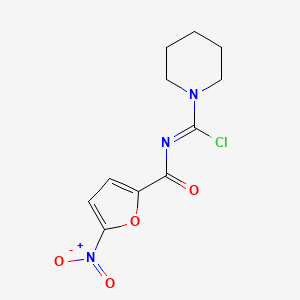![molecular formula C18H40ClNO B14383617 3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride CAS No. 88552-86-7](/img/structure/B14383617.png)
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride is a chemical compound with the molecular formula C18H40ClNO . It is a hydrochloride salt of an amino alcohol, characterized by a long alkyl chain. This compound is often used in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride typically involves the reaction of tetradecylamine with 3-chloropropanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce an amine .
Aplicaciones Científicas De Investigación
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: The compound is used in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties
Mecanismo De Acción
The mechanism of action of 3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride involves its interaction with lipid bilayers and cell membranes. The long alkyl chain allows it to insert into the lipid bilayer, disrupting the membrane structure and increasing permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of drugs across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-propanol: A primary alkanolamine used in the synthesis of polyurethanes and other polymers.
3-Methylamino-1-propanol: Used as a molecular linker in various chemical reactions.
Uniqueness
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent, compared to shorter-chain analogs .
Propiedades
Número CAS |
88552-86-7 |
|---|---|
Fórmula molecular |
C18H40ClNO |
Peso molecular |
322.0 g/mol |
Nombre IUPAC |
3-[methyl(tetradecyl)amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H39NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(2)17-15-18-20;/h20H,3-18H2,1-2H3;1H |
Clave InChI |
SEUXLUPLLZRMBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN(C)CCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl [2-(hydroxyimino)propyl]phosphonate](/img/structure/B14383564.png)
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14383575.png)


![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383596.png)
phosphanium bromide](/img/structure/B14383599.png)


![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14383621.png)
